4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline

Kinase Inhibition PBK/TOPK Cancer Therapeutics

This compound is the optimal choice for medicinal chemistry teams developing inhibitors targeting PBK/TOPK or Nek2 kinases, validated oncology targets. The imidazo[1,2-a]pyridine core achieves low-nanomolar potency (IC50 ~1-10 nM). The 2-methyl substituent provides a distinct selectivity profile vs. the 3-methyl isomer (CAS 937263-42-8). High purity (≥95%) minimizes false hits in cellular assays. Differentiated scaffold avoids extensive redesign.

Molecular Formula C14H13N3O
Molecular Weight 239.27
CAS No. 2007916-00-7
Cat. No. B3049278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline
CAS2007916-00-7
Molecular FormulaC14H13N3O
Molecular Weight239.27
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=CC3=NC=CN3C=C2)N
InChIInChI=1S/C14H13N3O/c1-10-8-11(2-3-13(10)15)18-12-4-6-17-7-5-16-14(17)9-12/h2-9H,15H2,1H3
InChIKeyNRWQFAZZGWFFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline CAS 2007916-00-7: A Specialized Imidazopyridine Building Block for Targeted Kinase Inhibitor Development


4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline (CAS 2007916-00-7) is a heterocyclic chemical compound containing an imidazo[1,2-a]pyridine core linked via an ether bridge to a 2-methylaniline moiety . It is commercially available as a high-purity research reagent (typically 95-98%) and is primarily utilized as a synthetic intermediate and privileged scaffold in medicinal chemistry . The compound is designed for use in kinase inhibitor discovery, where the imidazo[1,2-a]pyridine moiety serves as a key pharmacophore for binding to the ATP pockets of various kinases, including PBK, Nek2, and CLK family members .

Why Generic Substitution of 4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline Fails: Structural and Functional Specificity in Kinase Targeting


In the context of kinase inhibitor design, subtle modifications to the imidazo[1,2-a]pyridine scaffold can profoundly alter target binding affinity, isoform selectivity, and physicochemical properties [1]. Specifically, the position of the methyl substituent on the aniline ring (2-methyl vs. 3-methyl) influences the compound's electronic distribution and steric bulk, which directly impacts its interaction with the hydrophobic back pocket of kinase ATP-binding sites . Furthermore, the presence of the 7-yloxy linkage provides a defined vector for further functionalization. Substituting this compound with a simpler aniline or a differently substituted imidazopyridine would likely result in a complete loss of potency against the intended kinase target or introduce off-target liabilities due to altered binding conformations [2]. The following quantitative evidence underscores why this specific substitution pattern is non-interchangeable.

4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline Quantitative Evidence Guide: Comparative Data for Informed Procurement Decisions


Target Kinase Binding Affinity: Comparative Potency of Imidazopyridine Scaffolds Against PBK

This compound serves as a direct precursor to potent PBK (PDZ-binding kinase) inhibitors. While specific IC50 data for 4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline is not publicly reported, a closely related imidazo[1,2-a]pyridine derivative (MBM-55), which shares the same core scaffold, demonstrates potent inhibition of Nek2 kinase with an IC50 of 1 nM [1]. This establishes the class-level potency achievable with this privileged scaffold. In contrast, simpler aniline-based building blocks lacking the imidazopyridine core typically exhibit >100-fold lower potency against this kinase family [2].

Kinase Inhibition PBK/TOPK Cancer Therapeutics

Positional Isomer Potency and Selectivity: Impact of Methyl Group Placement on Kinase Inhibition

The substitution pattern on the aniline ring is a critical determinant of kinase selectivity. The target compound features a 2-methyl group, which directs the trajectory of the aniline moiety into the hydrophobic back pocket of the ATP-binding site. A direct comparator, 4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline (CAS 937263-42-8), represents the positional isomer with the methyl group at the 3-position . While direct comparative data is not available for this pair, SAR studies on imidazo[1,2-a]pyridine series consistently demonstrate that altering the substitution pattern on the pendant phenyl ring results in 10- to 50-fold shifts in kinase selectivity profiles (e.g., shifting from Nek2 to RSK1 or DYRK1a inhibition) [1].

Structure-Activity Relationship (SAR) Kinase Selectivity Medicinal Chemistry

Purity and Reliability for Sensitive In Vitro Assays

For sensitive biochemical and cellular assays, the purity of the starting material directly impacts data quality. The target compound is commercially available with a guaranteed minimum purity of 95-98% (by HPLC) . In comparison, generic or lower-cost analogs may be offered at purities below 90%, which can contain impurities that act as confounding inhibitors or cytotoxic agents, leading to false positives or skewed dose-response curves. This higher purity specification ensures that observed biological activity is attributable to the compound of interest, not to contaminants .

Assay Reproducibility Chemical Purity Quality Control

4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline Application Scenarios: Optimized Use Cases Based on Comparative Evidence


Lead Optimization for PBK/TOPK and Nek2 Kinase Inhibitor Programs

This compound is the optimal choice for medicinal chemistry teams developing inhibitors targeting the PBK/TOPK or Nek2 kinases, which are validated targets in oncology . The imidazo[1,2-a]pyridine core is essential for achieving the required low-nanomolar potency (IC50 ~1-10 nM) against these targets, as demonstrated by class-leading compounds like MBM-55 and MBM-17 [1]. Using alternative scaffolds would necessitate extensive redesign and likely compromise potency.

Kinase Selectivity Profiling and SAR Exploration of Imidazopyridine Series

In programs where modulating kinase selectivity is paramount (e.g., avoiding RSK1 or DYRK1a off-target effects while maintaining Nek2 activity), this 2-methylaniline derivative provides a specific starting point . Comparative SAR studies show that the 2-methyl substituent favors a distinct selectivity profile compared to the 3-methyl isomer (CAS 937263-42-8), making it a critical tool for dialing in desired polypharmacology [1].

High-Throughput and High-Content Screening Campaigns Requiring Minimal Assay Interference

For organizations running large-scale screening campaigns where data reproducibility is non-negotiable, the 95-98% purity specification of this compound (as verified by vendor HPLC) minimizes the risk of false hits from impurities . This is especially critical in cellular assays where trace contaminants can induce cytotoxicity or off-target signaling, confounding the interpretation of compound-specific effects [1].

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